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Malononitrile, (5-nitrovanillylidene)-

Cat. No.: B14068490
CAS No.: 101756-38-1
M. Wt: 245.19 g/mol
InChI Key: CWOXUSIEQFFVBX-UHFFFAOYSA-N
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Description

Significance of Activated Methylene (B1212753) Compounds in Contemporary Organic Synthesis

Activated methylene compounds are organic molecules characterized by a methylene group (-CH2-) positioned between two electron-withdrawing groups. acs.org This structural arrangement significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by even mild bases to form a resonance-stabilized carbanion or enolate. acs.orgnih.gov The enhanced reactivity of these compounds makes them exceptionally versatile building blocks in organic synthesis. ias.ac.in

Common examples of electron-withdrawing groups include carbonyl, cyano, and ester moieties. The specific nature of these groups modulates the reactivity of the methylene group. Malononitrile (B47326), with its two cyano groups, is a particularly potent example, rendering its methylene protons highly acidic and reactive.

The utility of activated methylene compounds is demonstrated in a variety of fundamental carbon-carbon bond-forming reactions:

Knoevenagel Condensation: A nucleophilic addition of an active methylene compound to an aldehyde or ketone, typically followed by dehydration to yield a substituted olefin. nih.gov This is a cornerstone reaction for synthesizing electron-deficient alkenes. ias.ac.inresearchgate.net

Michael Addition: The addition of the enolate derived from an active methylene compound to an α,β-unsaturated carbonyl compound.

Heterocycle Synthesis: Their unique reactivity allows them to serve as key synthons for a vast number of heterocyclic systems, which are prevalent in pharmaceuticals and materials science. nih.gov

The structural diversity and predictable reactivity of these compounds have cemented their role as indispensable tools for constructing complex molecular architectures. ias.ac.in

Compound ClassGeneral Structure (EWG = Electron-Withdrawing Group)Key Synthetic Applications
β-KetoestersR-CO-CH₂-COOR'Acetoacetic ester synthesis, Claisen condensation
Malonic EstersROOC-CH₂-COORMalonic ester synthesis, Knoevenagel condensation
MalononitrileNC-CH₂-CNKnoevenagel condensation, Gewald reaction, Synthesis of heterocycles and dyes

Evolution of Vanillylidene and Nitrophenol Derivatives in Chemical Research

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and its derivatives are historically significant as flavoring agents but have evolved into valuable chemical intermediates for pharmaceuticals and polymers. researchgate.net The term "vanillylidene" refers to the 4-hydroxy-3-methoxyphenylmethylidene moiety that results when vanillin's aldehyde group participates in a condensation reaction. Research on vanillylidene derivatives has expanded from flavor chemistry to materials science and medicinal chemistry, where the vanillin scaffold is incorporated into more complex molecules to impart specific biological or physical properties. researchgate.netrsc.org

Similarly, nitrophenols, which are phenols substituted with one or more nitro groups, have a long history as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. nih.gov For instance, p-nitrophenol is a precursor in the industrial synthesis of the common analgesic, paracetamol. nih.gov The strong electron-withdrawing nature of the nitro group makes nitrophenols more acidic than phenol (B47542) itself and plays a crucial role in their chemical reactivity and applications, such as pH indicators. nih.gov The evolution of research in this area involves moving beyond their use as simple precursors to designing complex nitrophenol derivatives with targeted functions, leveraging the potent electronic effects of the nitro group.

Positioning Malononitrile, (5-nitrovanillylidene)- within the Landscape of Electron-Deficient Organic Systems

An electron-deficient system is a molecule or region of a molecule that has a net positive charge or a low electron density, often due to the presence of electron-withdrawing groups. nih.gov Such systems are effective electron acceptors and play critical roles in various chemical phenomena, including charge-transfer interactions and catalysis.

Malononitrile, (5-nitrovanillylidene)- is a quintessential example of an electron-deficient system structured as a donor-π-acceptor (D-π-A) chromophore. In this arrangement, different parts of the molecule serve distinct electronic roles:

Electron-Donating Groups (D): The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenyl ring act as electron donors, pushing electron density into the conjugated system.

π-Bridge: The benzylidene framework (the phenyl ring and the adjacent double bond) serves as the conjugated bridge that facilitates electron delocalization and communication between the donor and acceptor ends.

Electron-Accepting Groups (A): The molecule features two powerful electron-withdrawing moieties: the nitro group (-NO2) attached to the phenyl ring and the dicyanomethylene group (=C(CN)2). These groups strongly pull electron density from the π-bridge.

This "push-pull" architecture results in a significant intramolecular charge transfer (ICT) from the donor-rich end to the acceptor-rich end upon electronic excitation. nitrkl.ac.in This ICT character polarizes the molecule, lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and defines the compound as a highly electron-deficient system. nitrkl.ac.in This property is central to its potential applications in fields requiring materials with specific electronic and optical responses.

Molecular ComponentStructural MoietyElectronic RoleEffect on System
Donor-OH, -OCH₃Electron-donating ("Push")Increases electron density in the π-system
π-BridgeBenzylidene coreConjugated spacerFacilitates electronic communication
Acceptor-NO₂, =C(CN)₂Electron-withdrawing ("Pull")Lowers electron density; creates electron-deficient character

Fundamental Research Objectives and Theoretical Frameworks for Studying Malononitrile, (5-nitrovanillylidene)-

The study of Malononitrile, (5-nitrovanillylidene)- and related D-π-A compounds is driven by several key research objectives, primarily in materials science and medicinal chemistry.

Fundamental Research Objectives:

Development of Nonlinear Optical (NLO) Materials: The significant intramolecular charge transfer and high molecular polarizability inherent in D-π-A structures make them prime candidates for NLO materials, which are essential for applications in telecommunications and optical computing. nitrkl.ac.in

Design of Novel Chemosensors: The electronic properties of D-π-A systems can be sensitive to their local environment. This allows for the design of chromophores that exhibit a detectable colorimetric or fluorescent response upon binding to specific analytes, forming the basis of chemosensors. researchgate.net

Exploration of Organic Semiconductors: Electron-deficient molecules are investigated for their potential as n-type semiconductors in organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Investigation of Biological Activity: Benzylidenemalononitrile (B1330407) derivatives have been extensively studied for a range of biological activities, including potential anticancer, antibacterial, and antifungal properties. nih.govnih.gov A primary research goal is to synthesize and screen novel derivatives like Malononitrile, (5-nitrovanillylidene)- for therapeutic potential. ias.ac.inmdpi.com

Theoretical and Experimental Frameworks: To achieve these objectives, researchers employ a combination of computational and experimental techniques:

Computational Chemistry: Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools. nih.gov These methods are used to:

Optimize the ground-state molecular geometry.

Calculate the energies and distributions of the Frontier Molecular Orbitals (HOMO and LUMO) to understand the electronic structure and predict the ICT character. mdpi.com

Simulate spectroscopic properties (e.g., UV-Vis absorption spectra) to correlate with experimental findings.

Synthesis and Characterization: The primary synthetic route is the Knoevenagel condensation of 5-nitrovanillin (B156571) with malononitrile. ias.ac.ineurekaselect.com Research focuses on optimizing reaction conditions using various catalysts and green chemistry principles. researchgate.netnih.gov The resulting compound is rigorously characterized using techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry to confirm its structure. acs.org

Physicochemical Analysis: The optical and electronic properties are investigated experimentally using UV-Vis and fluorescence spectroscopy to measure absorption and emission characteristics. Electrochemical methods, such as cyclic voltammetry, are used to determine redox potentials and quantify the electron-accepting nature of the molecule. For definitive structural proof in the solid state, X-ray crystallography is employed.

Through this synergistic approach of synthesis, characterization, and theoretical modeling, researchers can establish clear structure-property relationships and rationally design new materials based on the Malononitrile, (5-nitrovanillylidene)- scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7N3O4 B14068490 Malononitrile, (5-nitrovanillylidene)- CAS No. 101756-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O4/c1-18-10-4-7(2-8(5-12)6-13)3-9(11(10)15)14(16)17/h2-4,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOXUSIEQFFVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90144169
Record name Malononitrile, (5-nitrovanillylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101756-38-1
Record name Malononitrile, (5-nitrovanillylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101756381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malononitrile, (5-nitrovanillylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Chemical Transformations

Advanced Synthetic Routes to Malononitrile (B47326), (5-nitrovanillylidene)-

The primary and most efficient synthetic route to Malononitrile, (5-nitrovanillylidene)- is the Knoevenagel condensation. vulcanchem.com This reaction involves the condensation of 5-nitrovanillin (B156571) (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) with malononitrile. vulcanchem.com The precursor, 5-nitrovanillin, is typically prepared via the nitration of vanillin (B372448). vulcanchem.com

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, which is then followed by a dehydration reaction to yield an α,β-unsaturated product. ajrconline.org In the synthesis of arylidenemalononitriles, the reaction begins with the deprotonation of the active methylene (B1212753) group of malononitrile by a base, forming a resonance-stabilized carbanion or enolate. ajrconline.org This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. ajrconline.orgnih.gov The resulting intermediate subsequently undergoes dehydration, eliminating a molecule of water to form the final arylidenemalononitrile product. nih.gov

The choice of catalyst is crucial for the efficiency and selectivity of the Knoevenagel condensation. Weakly basic amines are commonly used as catalysts. ajrconline.org The reaction to form Malononitrile, (5-nitrovanillylidene)- can be catalyzed by a base such as piperidine (B6355638). vulcanchem.com A wide array of both homogeneous and heterogeneous catalytic systems have been developed to improve reaction rates, yields, and environmental compatibility.

Heterogeneous catalysts offer advantages such as ease of separation and recyclability. researchgate.net Metal-organic frameworks (MOFs) can serve as efficient catalysts where metal centers act as Lewis acids to activate the carbonyl group, while basic sites on the framework deprotonate the malononitrile. researchgate.net Other successful heterogeneous systems include layered double hydroxides, sintered calcium oxide derived from waste eggshells, and various nanocomposites. researchgate.net The catalytic activity is often dependent on the number and strength of the basic sites on the catalyst surface.

Below is a table comparing various catalytic systems used in Knoevenagel condensations for producing arylidenemalononitriles.

Table 1: Comparison of Catalytic Systems in Knoevenagel Condensation

Catalyst Substrates Solvent Temperature Time Yield (%) Reference
Piperidine 2-methoxybenzaldehyde and thiobarbituric acid Ethanol (B145695) Reflux 3 h 88% researchgate.net
Amino-bifunctional frameworks Benzaldehyde and malononitrile Ethanol Room Temp. 5 min 100% researchgate.net
NiCu@MWCNT nanohybrids 4-iodobenzaldehyde and malononitrile H₂O/CH₃OH Room Temp. 10-180 min High researchgate.net
N-Methylmorpholine Aromatic aldehydes and malononitrile Water Room Temp. 2-4 min >95% researchgate.net

The solvent plays a significant role in the Knoevenagel condensation by influencing reactant solubility and stabilizing reaction intermediates. Polar solvents are generally found to increase the conversion rate by enhancing the solubility of the precursors and the ionic transition state, which facilitates proton transfer from the catalyst. Protic solvents like ethanol are often effective and have been used in the synthesis of Malononitrile, (5-nitrovanillylidene)-. vulcanchem.com

Green chemistry principles have driven research towards using environmentally benign solvents like water. Water has been successfully employed as a solvent, often leading to rapid reaction times and high yields, sometimes eliminating the need for a catalyst. Mixtures of solvents, such as water and methanol, have also been shown to be highly effective for these reactions. researchgate.net

Table 2: Influence of Solvent on Knoevenagel Condensation

Solvent Catalyst Temperature Yield (%) Reference
Ethanol Amino-bifunctional frameworks Room Temp. >95% researchgate.net
Water N-Methylmorpholine Room Temp. >95% researchgate.net
H₂O/CH₃OH (1:1) NiCu@MWCNT nanohybrids Room Temp. High researchgate.net
Acetonitrile Ionic liquid-supported proline Not specified High researchgate.net

While the Knoevenagel condensation between 5-nitrovanillin and malononitrile is the most direct and widely employed method for synthesizing Malononitrile, (5-nitrovanillylidene)-, exploration in the field has largely focused on optimizing this specific pathway. vulcanchem.com Variations in the synthetic strategy primarily revolve around the use of novel catalytic systems and green reaction conditions rather than fundamentally different chemical transformations or precursors. The high acidity of the methylene hydrogens in malononitrile and the reactivity of the aldehyde group in 5-nitrovanillin make the Knoevenagel condensation a highly favorable and efficient reaction, leaving little impetus for the development of entirely distinct synthetic routes. vulcanchem.com

Mechanistic Insights into Knoevenagel Condensation for Arylidenemalononitrile Formation

Derivatization and Functionalization Strategies of Malononitrile, (5-nitrovanillylidene)-

The structure of Malononitrile, (5-nitrovanillylidene)- possesses multiple reactive sites, offering opportunities for a variety of derivatization and functionalization reactions. The molecule can be broadly divided into the vanillylidene moiety, which contains the substituted aromatic ring, and the malononitrile moiety, which features the α,β-unsaturated dinitrile system.

Regioselective modifications can be targeted at either the vanillylidene or the malononitrile portion of the molecule.

Vanillylidene Moiety: The vanillylidene ring contains three distinct functional groups ripe for modification: a phenolic hydroxyl (-OH), a methoxy (B1213986) (-OCH₃), and a nitro (-NO₂) group.

Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily removed, allowing for reactions such as etherification or esterification to introduce a wide range of functional groups.

Aromatic Ring: The electron-withdrawing nature of the nitro and benzylidene groups deactivates the ring towards electrophilic aromatic substitution. However, the nitro group itself could potentially be a target for nucleophilic aromatic substitution under specific conditions or be reduced to an amino group, which would fundamentally alter the electronic properties and reactivity of the molecule.

Malononitrile Moiety: The arylidenemalononitrile fragment is a highly versatile functional group. The conjugated system makes it an excellent Michael acceptor, and the nitrile groups can participate in various transformations.

Michael Addition: The β-carbon of the α,β-unsaturated system is electrophilic and highly susceptible to conjugate addition by a wide range of nucleophiles. nih.gov This Michael addition reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of diverse substituents at this position. rsc.orgmdpi.com

Cycloaddition Reactions: The electron-deficient double bond can act as a dienophile or dipolarophile in cycloaddition reactions, providing access to complex carbocyclic and heterocyclic scaffolds. For instance, arylidenemalononitriles can undergo [4+2] cycloadditions with suitable dienes. rsc.org

Nitrile Group Transformations: The two nitrile groups can be hydrolyzed to carboxylic acids or amides, reduced to amines, or used to construct heterocyclic rings, such as pyridines or thiophenes. nih.govmdpi.com For example, arylidenemalononitriles are key intermediates in the Gewald reaction for synthesizing polysubstituted thiophenes. nih.gov A recently developed method shows that arylidenemalononitriles can react with anilines in a TBHP-mediated rearrangement to synthesize α-aminonitriles and α-aminoamides. organic-chemistry.org

Synthesis of Analogues for Structure-Reactivity Correlation Studies

The synthesis of analogues of (5-nitrovanillylidene)malononitrile is fundamental for conducting structure-reactivity relationship (SRR) studies. These studies aim to understand how modifications to the molecular structure influence the chemical reactivity and physical properties of the compound. The primary synthetic route employed is the Knoevenagel condensation, a well-established method for forming carbon-carbon bonds. researchgate.net This reaction involves the condensation of an active methylene compound, in this case, malononitrile, with an aldehyde, such as 5-nitrovanillin or its derivatives.

The general scheme for this synthesis is presented below:

Reactants: A substituted aromatic aldehyde and malononitrile.

Catalyst: Typically a weak base, such as an amine or an ammonium (B1175870) salt. researchgate.net

Process: The base deprotonates the malononitrile to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by a dehydration step to yield the final α,β-unsaturated nitrile product. nih.gov

The data table below illustrates the synthesis of various analogues using different aromatic aldehydes, which is a common strategy for building a compound library for SRR studies.

EntryAromatic AldehydeResulting Analogue
14-Chlorobenzaldehyde(4-chlorobenzylidene)malononitrile
24-Methoxybenzaldehyde(4-methoxybenzylidene)malononitrile
34-Nitrobenzaldehyde(4-nitrobenzylidene)malononitrile
4Syringaldehyde(4-hydroxy-3,5-dimethoxybenzylidene)malononitrile

This table provides illustrative examples of how different aldehydes are used to create analogues of the target compound for structure-reactivity studies.

Multi-Component Reaction Approaches for Expanding Molecular Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product in a sequential manner. researchgate.net This approach offers significant advantages in terms of step economy, atom economy, and the rapid generation of molecular diversity from simple starting materials. nih.govsemanticscholar.org For derivatives related to (5-nitrovanillylidene)malononitrile, MCRs provide a powerful tool to build complex heterocyclic scaffolds.

The core of this strategy often begins with the in situ formation of the (5-nitrovanillylidene)malononitrile intermediate via Knoevenagel condensation. rsc.org This highly reactive intermediate then participates in subsequent reactions with other components present in the mixture. For example, a one-pot, three-component reaction can be designed using an aromatic aldehyde, malononitrile, and a third reactant such as a phenol (B47542), an enolizable C-H activated acidic compound, or a sulfur-based nucleophile. researchgate.netrsc.org

This methodology allows for the synthesis of diverse and densely functionalized heterocyclic systems, including:

2-Amino-3-cyano-4H-pyrans: Formed by the reaction of an aldehyde, malononitrile, and a compound like resorcinol (B1680541) or other enolizable ketones. rsc.org

4H-Thiopyrans: These can be synthesized in a five-component reaction involving an aldehyde, malononitrile, an amine, and carbon disulfide. nih.gov

Imidazopyrimidine derivatives: A three-component condensation of an aromatic aldehyde, malononitrile, and 2-aminobenzimidazole (B67599) can yield these biologically relevant scaffolds. nih.gov

These MCRs are valuable for creating libraries of complex molecules for screening purposes, as they efficiently expand the chemical space around the core structure of (5-nitrovanillylidene)malononitrile. nih.govnih.gov

Green Chemistry Principles in the Synthesis of Malononitrile, (5-nitrovanillylidene)-

The synthesis of (5-nitrovanillylidene)malononitrile and its analogues via the Knoevenagel condensation has been a focus for the application of green chemistry principles to minimize environmental impact. bepls.com Traditional methods often rely on volatile organic solvents and potentially hazardous catalysts. researchgate.net Green approaches seek to replace these with more environmentally benign alternatives, reduce energy consumption, and simplify work-up procedures. tue.nl

Key green strategies that have been successfully applied include:

Solvent-Free Synthesis (Mechanochemistry): One of the most effective green methods is performing the reaction under solvent-free conditions using a grindstone method. Reactants are ground together in a mortar and pestle, often with a solid catalyst, which eliminates the need for organic solvents, reduces waste, and can significantly shorten reaction times to as little as 4-10 minutes.

Use of Natural and Biodegradable Catalysts: Researchers have replaced conventional catalysts with eco-friendly alternatives. researchgate.net A notable example is the use of water extract of banana (WEB), which is alkaline (pH ~11.9) and can effectively catalyze the condensation. Other natural catalysts, such as extracts from henna leaves, have also been employed successfully. researchgate.net

Alternative Energy Sources: Ultrasound irradiation has been utilized to promote the synthesis. nih.gov This technique can enhance reaction rates at ambient temperatures, providing an energy-efficient alternative to conventional heating. nih.gov

Use of Green Solvents: When a solvent is necessary, the focus shifts to environmentally friendly options like water or ethanol. nih.gov

The following table compares different catalytic methods for the Knoevenagel condensation, highlighting the advantages of green chemistry approaches.

CatalystSolventConditionsTimeYield (%)Reference
PiperidineEthanolReflux2-3 h~70-80Conventional Method
Water Extract of Banana (WEB)NoneGrinding, Room Temp.4-10 min>90Green Method
Henna Leaf ExtractNoneRoom Temp.30-90 min88Green Method researchgate.net
Ammonium AcetateEthanolUltrasound, Room Temp.Not Specified94-97Green Method nih.gov

This interactive table compares conventional and green synthetic methods, demonstrating the improved efficiency and environmental friendliness of the latter.

Elucidation of Reaction Mechanisms and Kinetics

Detailed Mechanistic Pathways for the Formation of Malononitrile (B47326), (5-nitrovanillylidene)-

The synthesis of Malononitrile, (5-nitrovanillylidene)- proceeds via a Knoevenagel condensation, which is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. bhu.ac.in In this specific case, the reactants are 5-nitrovanillin (B156571) and malononitrile. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine-functionalized catalyst. nih.govscispace.com

The generally accepted mechanism can be broken down into the following key steps:

Deprotonation of Malononitrile: The basic catalyst abstracts a proton from the active methylene (B1212753) group of malononitrile, forming a resonance-stabilized carbanion (an enolate). nih.gov The presence of two electron-withdrawing nitrile groups on the methylene carbon of malononitrile makes it particularly acidic and facilitates the formation of this carbanion.

Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 5-nitrovanillin. This step results in the formation of a tetrahedral intermediate.

Protonation: The tetrahedral intermediate is protonated, typically by the protonated catalyst or a solvent molecule, to form a neutral aldol-type addition product.

Dehydration: The aldol (B89426) adduct then undergoes dehydration (elimination of a water molecule) to form the final, more stable α,β-unsaturated product, Malononitrile, (5-nitrovanillylidene)-. organic-chemistry.org This elimination is often the rate-determining step and is facilitated by the acidic α-proton and the stability of the resulting conjugated system.

The presence of the nitro group (-NO2) on the vanillin (B372448) ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack. Conversely, the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are electron-donating and may have a slight deactivating effect.

Kinetic Studies of Primary and Secondary Reactions Involving the Compound

Kinetic studies of Knoevenagel condensations, including the formation of benzylidene malononitriles, have been conducted to understand the factors influencing the reaction rate. researchgate.net The rate of formation of Malononitrile, (5-nitrovanillylidene)- is dependent on several factors, including the nature and concentration of the catalyst, the solvent, and the reaction temperature.

Generally, the reaction follows second-order kinetics, with the rate being proportional to the concentrations of both the aldehyde and the active methylene compound. The use of a catalyst significantly increases the reaction rate. For instance, studies on similar reactions have shown that the reaction can be completed in a matter of minutes at room temperature in the presence of an efficient catalyst. nih.govnih.gov

The table below summarizes typical kinetic parameters that could be expected for this type of reaction, based on studies of similar Knoevenagel condensations. sciensage.info

ParameterTypical Value RangeInfluencing Factors
Rate Constant (k) 10⁻³ - 10¹ L mol⁻¹ s⁻¹Catalyst, Solvent, Temperature, Substituents on the aldehyde
Activation Energy (Ea) 30 - 60 kJ/molCatalyst, Reaction medium
Reaction Order Typically 2nd order overall (1st order in aldehyde, 1st order in malononitrile)Reaction mechanism

Secondary reactions involving Malononitrile, (5-nitrovanillylidene)- could include Michael additions to the activated double bond, cycloaddition reactions, or further transformations of the nitrile groups, depending on the reaction conditions and the presence of other reagents. The kinetics of these subsequent reactions would be highly dependent on the specific reactants and conditions employed.

Characterization of Transient Intermediates and Transition States

The direct experimental characterization of transient intermediates and transition states in the Knoevenagel condensation is challenging due to their short lifetimes. However, their existence is inferred from kinetic data, isotopic labeling studies, and computational modeling. acs.org

The key transient species in the formation of Malononitrile, (5-nitrovanillylidene)- are:

The Malononitrile Carbanion: This is a key intermediate formed in the first step. Its presence can be inferred from the requirement of a basic catalyst.

The Tetrahedral Intermediate: This intermediate is formed after the nucleophilic attack of the carbanion on the carbonyl group.

The Aldol Adduct: This is the product of the initial addition before dehydration. In some cases, this intermediate can be isolated under carefully controlled conditions.

Transition states in this reaction would correspond to the energy maxima between the reactants, intermediates, and products. For example, a transition state would be involved in the C-C bond formation between the malononitrile carbanion and the 5-nitrovanillin, and another in the final elimination of water. Computational studies have been employed to model the geometries and energies of these transition states for similar Knoevenagel reactions. acs.org

Computational and Experimental Approaches to Understanding Reactivity Profiles

Both computational and experimental methods are invaluable in elucidating the reactivity profile of Malononitrile, (5-nitrovanillylidene)-.

Experimental Approaches:

Spectroscopic Methods: Techniques such as NMR and IR spectroscopy can be used to monitor the progress of the reaction and identify the final product. semanticscholar.org In some instances, specialized techniques can be used to detect short-lived intermediates.

Kinetic Studies: As discussed earlier, measuring reaction rates under different conditions provides crucial information about the reaction mechanism and the factors that control it. researchgate.net

Catalyst Screening: The evaluation of different catalysts (e.g., various amines, ionic liquids, or solid-supported catalysts) helps in understanding the role of the catalyst in the reaction mechanism and in optimizing the reaction conditions. researchgate.netresearchgate.net

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to model the reaction pathway, calculate the energies of reactants, intermediates, transition states, and products. acs.org This allows for a detailed understanding of the reaction mechanism at a molecular level.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the role of the solvent in the reaction and to understand the dynamics of the reacting molecules.

The combination of these approaches provides a comprehensive picture of the formation and reactivity of Malononitrile, (5-nitrovanillylidene)-, enabling a more rational design of synthetic routes and a better prediction of its chemical behavior.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of Malononitrile (B47326), (5-nitrovanillylidene)-. These methods allow for the precise determination of molecular geometries, vibrational modes, and electronic properties.

Density Functional Theory (DFT) is a widely employed computational method for predicting the geometric and vibrational properties of organic molecules. For Malononitrile, (5-nitrovanillylidene)-, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms. These calculations would yield optimized bond lengths, bond angles, and dihedral angles, providing a precise molecular structure.

Theoretical vibrational frequencies can also be calculated using DFT. These computed frequencies correspond to the fundamental modes of vibration of the molecule and can be correlated with experimental infrared (IR) and Raman spectra. For a related compound, 2-(4-nitrobenzylidene)malononitrile, the benzylidenemalononitrile (B1330407) unit is reported to be nearly planar, with the nitro group being approximately coplanar with the benzene (B151609) ring, a feature that would be quantitatively determined for the title compound through DFT. researchgate.net

Table 1: Representative Predicted Vibrational Frequencies for Functional Groups in Similar Molecules

Functional Group Vibrational Mode Typical Calculated Wavenumber (cm⁻¹)
O-H Stretching ~3500
C-H (aromatic) Stretching ~3100
C≡N Stretching ~2230
C=O (aldehyde) Stretching ~1700
C=C (aromatic) Stretching ~1600
NO₂ Asymmetric Stretching ~1550
NO₂ Symmetric Stretching ~1350

Note: This table presents typical calculated values for the functional groups present in Malononitrile, (5-nitrovanillylidene)- based on DFT calculations of analogous compounds. Specific values for the title compound would require a dedicated computational study.

Ab initio methods, which are based on first principles of quantum mechanics, provide a high level of theory for predicting electronic properties. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) can offer more accurate electronic energies and wavefunctions. These calculations are crucial for determining reactivity descriptors such as ionization potential, electron affinity, and chemical hardness. These descriptors help in understanding the kinetic stability and reactivity of the molecule.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO) are critical concepts in understanding the reactivity of a molecule.

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For Malononitrile, (5-nitrovanillylidene)-, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen atoms of the malononitrile moiety, indicating these as sites for electrophilic attack. nih.gov Positive potential would be expected around the hydrogen atoms.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. For Schiff bases derived from the closely related 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, DFT calculations have shown HOMO-LUMO energy gaps in the range of 1.34 eV to 3.64 eV, suggesting that Malononitrile, (5-nitrovanillylidene)- would also be a reactive species. wseas.comresearchgate.net

Table 2: Representative FMO Energies and Properties for Similar Nitro-Aromatic Compounds

Parameter Description Illustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -3.0 eV
Energy Gap (ΔE) ELUMO - EHOMO 3.5 eV
Ionization Potential (I) -EHOMO 6.5 eV
Electron Affinity (A) -ELUMO 3.0 eV
Chemical Hardness (η) (I - A) / 2 1.75 eV

Note: This table provides illustrative values based on computational studies of analogous nitro-substituted aromatic compounds. The actual values for Malononitrile, (5-nitrovanillylidene)- would need to be determined by specific calculations.

Conformational Analysis and Interconversion Pathways

Malononitrile, (5-nitrovanillylidene)- possesses several rotatable bonds, leading to the possibility of multiple conformers. Conformational analysis, typically performed using DFT, involves systematically rotating these bonds and calculating the energy of the resulting structures to identify the most stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. For instance, the orientation of the nitro and methoxy (B1213986) groups relative to the rest of the molecule can significantly impact its electronic properties and reactivity.

Prediction of Spectroscopic Signatures (excluding basic compound identification)

Computational methods can predict various spectroscopic properties beyond basic identification, offering a deeper understanding of the electronic transitions within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating UV-Vis absorption and emission spectra. By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and their corresponding oscillator strengths (a measure of transition probability). For Malononitrile, (5-nitrovanillylidene)-, these calculations would likely reveal intense π→π* transitions responsible for its absorption in the UV-visible region. The specific λmax values would be influenced by the extended conjugation of the molecule, which includes the vanillin (B372448) ring, the ethylenic bridge, and the malononitrile group. The strong electron-withdrawing nature of the nitro and cyano groups is expected to cause a significant red-shift in the absorption spectrum compared to unsubstituted vanillin.

Table 3: Representative Predicted Electronic Transitions from TD-DFT for Similar Compounds

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S₀ → S₁ 3.10 400 0.85
S₀ → S₂ 3.54 350 0.20

Note: This table presents illustrative TD-DFT results for conjugated nitro-aromatic compounds. The actual predicted spectral data for Malononitrile, (5-nitrovanillylidene)- would be specific to its unique electronic structure.

Computational Vibrational (IR, Raman) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical investigations into the vibrational and nuclear magnetic resonance spectra of Malononitrile, (5-nitrovanillylidene)- provide significant insights into its molecular structure, bonding, and electronic environment. These computational studies are typically performed using density functional theory (DFT), a robust method for predicting molecular properties. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed for such calculations, often carried out using software packages like Gaussian.

Vibrational Spectroscopy (IR and Raman):

Computational frequency calculations can predict the infrared (IR) and Raman spectra of Malononitrile, (5-nitrovanillylidene)-. The vibrational modes can be assigned to specific functional groups within the molecule, and a comparison with experimental data, if available, can provide a detailed understanding of the molecular vibrations. Due to the known discrepancies between theoretical and experimental results, arising from the harmonic approximation in the calculations and the gaseous state of the theoretical model, the computed frequencies are often scaled by an appropriate factor.

The vibrational spectrum of Malononitrile, (5-nitrovanillylidene)- is expected to exhibit characteristic peaks corresponding to its constituent functional groups. The nitrile (C≡N) stretching vibrations of the malononitrile group are anticipated to appear in the region of 2200-2240 cm⁻¹. The presence of the nitro (NO₂) group will likely give rise to strong asymmetric and symmetric stretching vibrations, typically observed around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The aromatic C=C stretching vibrations of the vanillylidene ring are expected in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the vinyl group are predicted to be in the 3000-3100 cm⁻¹ region. The O-H stretching of the hydroxyl group and the C-H stretching of the methoxy group are also key spectral features.

An illustrative data table of the expected vibrational frequencies for Malononitrile, (5-nitrovanillylidene)-, based on computational studies of similar compounds, is presented below.

Vibrational ModeExpected Wavenumber (cm⁻¹)
O-H Stretch~3500
Aromatic C-H Stretch3100-3000
Methoxy C-H Stretch2950-2850
C≡N Stretch2240-2200
C=C Stretch (Alkene)~1600
Aromatic C=C Stretch1600-1400
Asymmetric NO₂ Stretch1570-1500
Symmetric NO₂ Stretch1370-1300
C-O Stretch (Methoxy)1270-1200
C-O Stretch (Phenolic)1200-1150

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are invaluable for the structural elucidation of Malononitrile, (5-nitrovanillylidene)-. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for predicting NMR spectra. The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted ¹H NMR spectrum would show distinct signals for the protons of the aromatic ring, the vinyl group, the hydroxyl group, and the methoxy group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methoxy groups. The vinyl proton is expected to resonate at a downfield position due to the conjugation with the aromatic ring and the malononitrile group.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbons of the nitrile groups are expected to have characteristic chemical shifts in the 115-120 ppm range. The aromatic carbons will exhibit a range of chemical shifts depending on their substitution pattern. The presence of the nitro group is expected to cause a downfield shift for the carbon atom to which it is attached.

A table of predicted ¹H and ¹³C NMR chemical shifts for Malononitrile, (5-nitrovanillylidene)-, based on the analysis of structurally related compounds, is provided below.

AtomPredicted Chemical Shift (ppm)
¹H
OH10.0 - 11.0
CH (vinyl)8.0 - 8.5
Ar-H7.0 - 8.0
OCH₃3.8 - 4.2
¹³C
C=O (implicit from vanillin precursor)-
C-NO₂140 - 150
C-OH145 - 155
C-OCH₃140 - 150
Ar-C110 - 140
C (vinyl)140 - 150
C (malono)80 - 90
CN115 - 120
OCH₃55 - 60

Molecular Modeling of Intermolecular Interactions with Model Systems (e.g., solvent, simple scaffolds)

Molecular modeling techniques are crucial for understanding the intermolecular interactions between Malononitrile, (5-nitrovanillylidene)- and its surrounding environment, such as solvent molecules or biological scaffolds. These studies often employ molecular dynamics (MD) simulations and quantum chemical calculations to provide a detailed picture of the non-covalent interactions that govern the behavior of the molecule in different environments.

The functional groups present in Malononitrile, (5-nitrovanillylidene)-, including the nitro, hydroxyl, methoxy, and cyano groups, are all capable of participating in various types of intermolecular interactions. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro, methoxy, and the nitrogen atoms of the cyano groups can act as hydrogen bond acceptors. The aromatic ring can engage in π-π stacking and cation-π interactions.

Interactions with Solvents:

In a polar protic solvent like water or ethanol (B145695), it is expected that the hydroxyl group of Malononitrile, (5-nitrovanillylidene)- will form strong hydrogen bonds with the solvent molecules. The nitro and cyano groups will also participate in hydrogen bonding as acceptors. In aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetone, the primary interactions would be dipole-dipole interactions and hydrogen bonding with the solvent acting as an acceptor. In nonpolar solvents, weaker van der Waals forces and dispersion interactions would be dominant.

Interactions with Simple Scaffolds:

Molecular docking and MD simulations can be used to model the interactions of Malononitrile, (5-nitrovanillylidene)- with simple molecular scaffolds, which can serve as models for the active sites of enzymes or receptors. These simulations can reveal the preferred binding modes and the key intermolecular interactions that stabilize the complex. For instance, the nitro and cyano groups, with their electron-withdrawing nature, can interact favorably with electron-rich regions of a scaffold. The aromatic ring can form stacking interactions with other aromatic residues.

Hirshfeld surface analysis is another powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. This analysis can provide a fingerprint plot that highlights the relative contributions of different types of intermolecular contacts, such as H···H, C···H, O···H, and N···H interactions. For a molecule like Malononitrile, (5-nitrovanillylidene)-, with its multiple hydrogen bond donors and acceptors, Hirshfeld analysis would likely reveal a complex network of intermolecular interactions contributing to the stability of its crystal lattice.

The insights gained from these molecular modeling studies are essential for understanding the solubility, reactivity, and biological activity of Malononitrile, (5-nitrovanillylidene)-. By elucidating the nature and strength of its intermolecular interactions, researchers can better predict its behavior in different chemical and biological systems.

Advanced Spectroscopic and Crystallographic Research

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

The crystal packing of organic molecules is governed by a variety of non-covalent interactions that dictate the supramolecular architecture. For Malononitrile (B47326), (5-nitrovanillylidene)-, several key interactions are anticipated to play a crucial role in its solid-state assembly.

Hydrogen Bonding: The presence of a hydroxyl (-OH) group on the aromatic ring provides a strong hydrogen bond donor. This group can form intermolecular hydrogen bonds with acceptor atoms such as the oxygen atoms of the nitro group (-NO2) or the nitrogen atoms of the malononitrile moiety (-C(CN)2) in neighboring molecules. Such interactions are fundamental in directing the crystal packing of many phenolic compounds.

π-π Stacking: The electron-rich aromatic ring of the vanillylidene core and the electron-deficient nature of the dicyanovinyl group create opportunities for π-π stacking interactions. These interactions, where aromatic rings are arranged in a parallel or near-parallel fashion, are significant in stabilizing the crystal lattice of planar organic molecules. researchgate.net

The interplay of these interactions would result in a complex and well-defined three-dimensional network, influencing the physical properties of the solid material.

Polymorphism , the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science, as different polymorphs can exhibit distinct physical properties. Nitrophenol derivatives are known to exhibit polymorphism. nih.govwikipedia.org For instance, 4-nitrophenol (B140041) exists in at least two polymorphic forms, α and β, which differ in their stability and color. wikipedia.org Given the structural similarities, it is plausible that Malononitrile, (5-nitrovanillylidene)- could also exhibit polymorphism under different crystallization conditions. The formation of different polymorphs can often be controlled by varying the solvent, temperature, and rate of crystallization. researchgate.net

Co-crystallization is a technique used to modify the physical properties of a solid by crystallizing it with another molecule (a co-former). Vanillin (B372448) and its derivatives have been successfully used in the formation of co-crystals with various other organic molecules. rsc.orgresearchgate.netdntb.gov.uaresearchgate.netfigshare.com This approach could be applied to Malononitrile, (5-nitrovanillylidene)- to tune its properties, such as solubility and stability, by selecting appropriate co-formers that can engage in complementary intermolecular interactions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. While a specific advanced NMR study on Malononitrile, (5-nitrovanillylidene)- is not available, the expected spectral features can be inferred from its structure and data from related benzylidenemalononitrile (B1330407) derivatives. researchgate.netrsc.orgrsc.orgchemicalbook.comspectrabase.com

A standard 1H NMR spectrum would reveal signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the vinylic proton, and the hydroxyl proton. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the nitro and dicyanovinyl groups.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals. For instance, COSY would show correlations between neighboring protons, while HSQC would correlate directly bonded proton and carbon atoms.

Variable Temperature (VT) NMR studies could provide insights into the dynamic processes occurring in solution. researchgate.netox.ac.ukoxinst.comrsc.orgresearchgate.netcolumbia.edu For a molecule like Malononitrile, (5-nitrovanillylidene)-, VT-NMR could be used to study the rotational barrier around the single bond connecting the aromatic ring to the vinylic group. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers (rotamers), which would coalesce into averaged signals at higher temperatures.

Expected 1H NMR Data (Illustrative)

Proton Expected Chemical Shift (ppm) Multiplicity
Aromatic-H 7.0 - 8.5 d, s
Vinylic-H ~7.8 s
Methoxy-H ~4.0 s

High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy and for investigating reaction mechanisms. The synthesis of Malononitrile, (5-nitrovanillylidene)- typically proceeds via a Knoevenagel condensation between 5-nitrovanillin (B156571) and malononitrile. researchgate.netuniroma1.itrsc.orgresearchgate.netrsc.org Mass spectrometry can be employed to monitor the progress of this reaction and to identify key intermediates, providing valuable mechanistic insights. uniroma1.itresearchgate.net

By analyzing the reaction mixture at different time points, one could potentially detect the initial adduct formed between the aldehyde and the deprotonated malononitrile before the final dehydration step to yield the product. Collision-induced dissociation (CID) experiments in a tandem mass spectrometer would help in elucidating the fragmentation pathways of the parent ion and any detected intermediates, further confirming their structures.

Expected Fragmentation Pattern of Malononitrile, (5-nitrovanillylidene)- The fragmentation of the molecular ion in the mass spectrometer would likely involve cleavages at the weaker bonds. Possible fragmentation pathways could include the loss of the nitro group (NO2), the methoxy group (CH3O), or cleavage of the dicyanovinyl moiety.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Characterization

The photophysical properties of Malononitrile, (5-nitrovanillylidene)- are of significant interest due to its extended π-conjugated system, which is characteristic of many organic dyes and electronic materials.

Electronic Absorption (UV-Vis) Spectroscopy: The molecule is expected to exhibit strong absorption in the UV-visible region due to π-π* electronic transitions within the conjugated system. The presence of both electron-donating (hydroxyl, methoxy) and electron-withdrawing (nitro, dicyanovinyl) groups suggests the possibility of intramolecular charge transfer (ICT) character in its electronic transitions. The absorption maximum (λmax) would be sensitive to the solvent polarity, with more polar solvents potentially causing a red-shift (bathochromic shift) of the absorption band. Studies on similar styryl cyanine (B1664457) dyes and vanillin derivatives support these expectations. rsc.orgrsc.orgnih.govresearchgate.netresearchgate.netmdpi.comosf.ioresearchgate.netphotochemcad.comnih.gov

Fluorescence Spectroscopy: Upon excitation at its absorption wavelength, the molecule may exhibit fluorescence. The fluorescence properties, including the emission wavelength and quantum yield, would also be highly dependent on the molecular structure and the surrounding environment (e.g., solvent polarity). The large Stokes shift often observed in molecules with significant ICT character could be a feature of its fluorescence spectrum. The fluorescence intensity might be quenched in the presence of certain species, suggesting potential applications in chemical sensing.

Illustrative Photophysical Data for a Related Styryl Dye

Property Value
Absorption λmax (in DMSO) ~488 nm nih.gov
Emission λmax (in DMSO) Varies

This table is based on data for a generic styryl dye and serves to illustrate the expected range of photophysical properties for Malononitrile, (5-nitrovanillylidene)-. nih.gov

Exploration of Advanced Materials Science Applications: a Research Perspective

Development of Malononitrile (B47326), (5-nitrovanillylidene)- Derivatives for Nonlinear Optical (NLO) Materials Research

The intrinsic asymmetry in the electronic distribution of Malononitrile, (5-nitrovanillylidene)- makes it and its derivatives prime candidates for second-order nonlinear optical (NLO) materials. These materials can alter the frequency of light passing through them, a property essential for technologies like optical data storage, telecommunications, and laser development. The research in this area focuses on synthesizing derivatives with enhanced NLO responses by fine-tuning their molecular structure.

Structure-Property Relationships for Second Harmonic Generation (SHG) Chromophores

Second Harmonic Generation (SHG) is a second-order NLO phenomenon where two photons of the same frequency interact with the material to generate a single photon with twice the frequency. The efficiency of this process is directly related to the molecular first hyperpolarizability (β), which is highly dependent on the molecule's structure. For D-π-A chromophores like derivatives of Malononitrile, (5-nitrovanillylidene)-, several key structure-property relationships have been established:

Strength of Donor/Acceptor Groups: The magnitude of the NLO response is strongly correlated with the electron-donating and withdrawing strengths of the terminal groups. The vanillylidene moiety acts as a moderate donor, while the combination of the nitro (-NO₂) group and the dicyanovinyl (-C(CN)₂) group from the malononitrile moiety creates a powerful electron acceptor. Enhancing the donor strength (e.g., by replacing methoxy (B1213986) with dialkylamino groups) or acceptor strength can significantly increase the hyperpolarizability.

Length and Nature of the π-Conjugated Bridge: The π-bridge facilitates the charge transfer from the donor to the acceptor. Extending the conjugation length, for instance by incorporating thiophene (B33073) or polyene units into the bridge, generally leads to a higher β value. rsc.org However, there is an optimal length beyond which the response may plateau or even decrease.

Molecular Geometry: A high degree of planarity in the chromophore is crucial for effective π-electron delocalization and efficient ICT. Twisting the molecular structure can disrupt this conjugation and reduce the NLO response.

Structural ModificationEffect on Molecular PropertyImpact on SHG Response (β)
Increase Donor Strength (e.g., -OCH₃ → -N(CH₃)₂)Lowers ionization potential, enhances charge transferIncrease
Increase Acceptor Strength (e.g., adding a second -CN)Increases electron affinity, enhances charge transferIncrease
Extend π-Conjugated Bridge (e.g., adding a thiophene ring)Red-shifts absorption maximum (λmax), decreases HOMO-LUMO gapGenerally Increases
Introduce Steric HindranceReduces planarity, disrupts conjugationDecrease

Design Principles for Optoelectronic Response Enhancement

To maximize the macroscopic NLO effect in a bulk material, it is not sufficient to optimize the molecular hyperpolarizability alone. The chromophores must be organized in a non-centrosymmetric manner. A key design principle involves modifying the chromophore's shape and dipole moment to overcome the natural tendency of molecules to align in a centrosymmetric (head-to-tail) fashion, which would cancel out the NLO effect. rsc.org

Strategies to enhance the bulk optoelectronic response include:

Shape Modification: Designing "boomerang-like" or T-shaped chromophores can disrupt antiparallel packing, leading to a higher net alignment. rsc.org

Auxiliary Groups: Attaching auxiliary donor or acceptor groups can alter the dipole moment and steric profile of the molecule, influencing its packing in the solid state or in a polymer matrix.

Host-Guest Systems: Incorporating the NLO chromophore as a guest into a host polymer matrix. An external electric field (poling) is then applied at elevated temperatures to align the chromophores, and the alignment is locked in by cooling the material. The thermal stability of this alignment is a critical research focus. rsc.org

Photophysical Investigations for Optoelectronic Device Research

The photophysical properties of Malononitrile, (5-nitrovanillylidene)- and its derivatives, such as light absorption and emission, are central to their application in optoelectronic devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The D-π-A structure allows for broad absorption spectra and tunable energy levels, which are critical for device performance. mdpi.com

In the context of OPVs, D-π-A molecules can function as either the electron donor or acceptor material in the active layer. sciforum.netrsc.orgresearchgate.net The key parameters are the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For efficient charge separation at the donor-acceptor interface, the LUMO of the donor must be higher than the LUMO of the acceptor, and the HOMO of the acceptor must be lower than the HOMO of the donor. The malononitrile group is known for effectively lowering the LUMO energy level. mdpi.com The strong electron-withdrawing nature of the nitro and malononitrile groups in the target compound suggests it would be a potent acceptor material. mdpi.com Research has shown that similar small molecules based on malononitrile can be synthesized for OPV applications. sciforum.netmdpi.com

Photophysical PropertyRelevance to Optoelectronics (OPV)Influence of Malononitrile, (5-nitrovanillylidene)- Structure
Absorption Spectrum (λmax)Determines the range of solar spectrum harvested.The extended π-conjugation and strong ICT lead to absorption in the visible range.
HOMO Energy LevelAffects the open-circuit voltage (Voc) and charge transfer.The strong acceptor groups lower the HOMO level, potentially leading to high Voc. rsc.orgresearchgate.net
LUMO Energy LevelCrucial for electron acceptance and transport.The malononitrile and nitro groups significantly stabilize (lower) the LUMO energy level. mdpi.commdpi.com
Energy Band Gap (Eg)Defines the absorption onset; a smaller gap allows for broader solar spectrum absorption.The D-π-A structure results in a relatively small HOMO-LUMO gap. rsc.org

Research into Fluorescent Probes and Chemosensors based on the Compound's Core

The core structure of Malononitrile, (5-nitrovanillylidene)- is an excellent platform for developing fluorescent probes and chemosensors. The principle behind these sensors is that the interaction of the probe molecule with a specific analyte induces a measurable change in its photophysical properties, typically its fluorescence intensity or color (a colorimetric sensor). rsc.org

The malononitrile moiety is a particularly effective recognition site. nih.gov Its electron-deficient double bond is susceptible to nucleophilic attack (e.g., Michael addition), and its acidic methylene (B1212753) protons can participate in reactions like Knoevenagel condensation. nih.govrsc.org When an analyte reacts with this site, it can disrupt the probe's ICT pathway, leading to a distinct optical response. For example, a probe might be non-fluorescent initially, but upon reaction with an analyte, a new, highly fluorescent species is formed, resulting in a "turn-on" response. nih.gov

The vanillin (B372448) component also provides a versatile scaffold for chemosensor design, with studies demonstrating its use in detecting ions like Cu²⁺ or sulfide (B99878) anions. rsc.orgugm.ac.id By combining the reactive malononitrile unit with the vanillin framework, researchers can design highly selective and sensitive probes for a variety of environmentally and biologically important species. rsc.orgrsc.org

Polymer Integration and Nanomaterial Hybridization for Functional Materials Research

To translate the promising molecular properties of Malononitrile, (5-nitrovanillylidene)- derivatives into practical, robust devices, they are often integrated into polymers or hybridized with nanomaterials. This approach aims to create functional materials with enhanced processability, stability, and performance.

Polymer Integration: NLO chromophores can be incorporated into polymer systems in several ways:

Guest-Host System: The chromophore is physically dispersed (doped) into a polymer matrix like poly(methyl methacrylate) (PMMA). While simple, this method can suffer from chromophore aggregation and relaxation of the electric-field-induced alignment over time. rsc.org

Covalent Attachment: The chromophore is chemically bonded to the polymer backbone, either as a side chain or as part of the main chain. This covalent linkage prevents phase separation and significantly improves the temporal stability of the chromophore's alignment, which is crucial for long-term device operation. acs.org For instance, the hydroxyl group on the vanillylidene ring could be used as an attachment point to incorporate the chromophore into polyesters or polyurethanes.

Nanomaterial Hybridization: Hybridizing chromophores with nanoparticles can create multifunctional materials with synergistic properties. mdpi.com The chromophore could be covalently attached to the surface of inorganic nanoparticles (e.g., silica, zinc oxide). mdpi.com Such hybrid materials could benefit from the enhanced surface area and unique optical properties of the nanoparticles, potentially leading to improved NLO activity or enhanced light-harvesting in photovoltaic applications. This surface modification is a key strategy for ensuring good integration and interfacial properties between the organic chromophore and the inorganic nanoparticle. mdpi.com

Investigation of Molecular Interactions in Biological Systems: Mechanistic and Theoretical Aspects

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For tyrphostin derivatives, including (5-nitrovanillylidene)malononitrile, these studies provide insights into the key molecular features driving their interactions with biological targets.

Ligand-Based and Structure-Based Pharmacophore Modeling

While specific pharmacophore models solely for (5-nitrovanillylidene)malononitrile are not extensively detailed in publicly available research, broader studies on tyrphostin families offer valuable insights. A study that investigated two distinct families of tyrphostins, the benzylidene malononitriles and 3-substituted indolin-2-ones, successfully generated a common three-dimensional pharmacophore model. This model, which encompassed features from both chemical classes, demonstrated a strong correlation coefficient (R=0.956) in a 3D-QSAR analysis, indicating its predictive power.

Pharmacophore models for tyrosine kinase inhibitors typically include key features such as hydrogen bond acceptors and donors, aromatic rings, and hydrophobic groups. nih.gov For instance, a four-point pharmacophore hypothesis for Bruton's tyrosine kinase (BTK) inhibitors included two aromatic rings, one hydrogen bond acceptor, and one hydrogen bond donor. nih.gov Such models are crucial for virtual screening of compound libraries to identify novel inhibitors. nih.gov

Identification of Key Molecular Features for Specific Biological Interactions (theoretical, not efficacy)

Structure-activity relationship (SAR) studies on derivatives of (5-nitrovanillylidene)malononitrile (Tyrphostin AG126) have identified specific molecular features crucial for its biological interactions. A key finding is the essential role of the hydroxyl group at the C-5 position of the compound. nih.gov When this hydroxyl group was protected in derivative compounds, they failed to inhibit stomatal opening, a process dependent on the phosphorylation of plasma membrane H+-ATPase. nih.gov This suggests that the hydroxyl group is a critical substituent that directly interacts with the target protein, likely through hydrogen bonding. nih.gov

Further SAR analysis revealed that modifications to other parts of the molecule could be tolerated or even enhance activity. For example, replacing the nitrile group at the trans position with a butyramide (B146194) group resulted in a derivative with slightly greater inhibitory activity, possibly due to increased hydrophobic interactions that enhance binding affinity to the target protein. nih.gov

Computational Docking and Molecular Dynamics Simulations with Biological Macromolecules (e.g., enzymes, receptors)

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for visualizing and understanding the interactions between small molecules like (5-nitrovanillylidene)malononitrile and their biological targets at an atomic level.

Analysis of Binding Modes and Interaction Energetics

Molecular docking simulations are frequently employed to predict the binding affinity and orientation of a ligand within the active site of a protein. These simulations can reveal key amino acid residues involved in the interaction, which is crucial for understanding the mechanism of inhibition.

Conformational Changes Induced by Ligand Binding

Molecular dynamics simulations can provide insights into the conformational changes that occur in both the ligand and the biological macromolecule upon binding. The binding of a ligand to the extracellular domain of a receptor like EGFR can induce significant conformational changes, leading to dimerization and subsequent activation of the intracellular tyrosine kinase domain. bohrium.com MD simulations have shown that the binding of EGF-like peptides to EGFR1 leads to reduced fluctuations in the receptor, indicating a more stable complex. bohrium.com Significant conformational changes were observed in domains II and IV of EGFR1, which are involved in the dimerization process. bohrium.com

Mechanistic Exploration of Enzymatic Modulation (e.g., inhibition, activation) at the Molecular Level (in vitro, no clinical)

In vitro studies are essential for confirming the predictions made by computational models and for elucidating the precise molecular mechanisms of enzyme modulation.

(5)-nitrovanillylidene)malononitrile (Tyrphostin AG126) has been identified as a potent inhibitor of protein tyrosine kinases. nih.gov These enzymes play a crucial role in cellular signal transduction pathways by catalyzing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. The dysregulation of tyrosine kinase activity is implicated in numerous diseases, making them important therapeutic targets.

The primary mechanism of action for (5-nitrovanillylidene)malononitrile is the inhibition of tyrosine phosphorylation. medchemexpress.com In vitro studies have demonstrated its ability to inhibit the phosphorylation of key signaling proteins such as ERK1 and ERK2 at concentrations between 25-50 μM. medchemexpress.com Furthermore, it has been shown to suppress the phosphorylation of plasma membrane H+-ATPase in response to light and the fungal toxin fusicoccin. nih.gov This inhibition of phosphorylation directly leads to the modulation of downstream cellular processes. nih.gov

Elucidation of Specific Recognition Events and Ligand-Target Complementarity

The molecular interactions of malononitrile (B47326) derivatives, including compounds structurally related to Malononitrile, (5-nitrovanillylidene)-, have been a subject of investigation to understand their mechanism of action at the atomic level. These studies are crucial for elucidating the specific recognition events and the complementarity between these ligands and their biological targets. The primary methods employed for these investigations include molecular docking simulations and structure-activity relationship (SAR) studies, which provide insights into the binding modes and key intermolecular interactions.

Molecular Docking and Binding Mode Analysis

Molecular docking studies have been instrumental in predicting the binding conformations and affinities of malononitrile-based compounds within the active sites of various protein targets. Although specific studies on Malononitrile, (5-nitrovanillylidene)- are not extensively documented, research on structurally similar compounds, such as tyrphostin analogs, offers valuable insights into its potential interactions.

One area of focus has been the inhibition of protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer. For instance, analogs of tyrphostin AG17 have been investigated for their interaction with cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation. patsnap.com Docking studies of these analogs within the CDK2 active site have been performed to understand their binding modes. patsnap.com

Similarly, the interaction between tyrphostin AG17 analogs, such as TX-1123, and Src kinase (Src-K) has been examined. patsnap.com These computational models help in visualizing how the ligand fits into the binding pocket of the enzyme and which residues are important for the interaction. patsnap.com

In a study on other malononitrile derivatives as potential topoisomerase II inhibitors, molecular docking suggested that these compounds occupy the same ligand-binding cavity as the known anticancer drug etoposide. mdpi.com The predicted interactions included a hydrogen bond with an aspartate residue (Asp479) and several hydrophobic interactions with amino acid residues and DNA bases within the active site. mdpi.com This highlights the ability of the malononitrile scaffold to participate in key recognition events with biological macromolecules.

The following interactive table summarizes representative findings from molecular docking studies of malononitrile-related compounds with their protein targets.

Compound ClassProtein TargetKey Interacting Residues (Predicted)Type of Interactions
Tyrphostin AG17 AnalogsCyclin-Dependent Kinase 2 (CDK2)Not specified in available abstractsInvestigation of binding modes
Tyrphostin AG17 Analogs (e.g., TX-1123)Src Kinase (Src-K)Not specified in available abstractsFitting into the kinase pocket
2-(5,5-dimethyl-3-styrylcyclohex-2-enylidene)malononitrile DerivativesHuman Topoisomerase IIβ (hTOP2β)Asp479Hydrogen bonding, Hydrophobic interactions with amino acids and DNA bases

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies provide experimental evidence for the importance of specific functional groups on a molecule for its biological activity. For tyrphostin-related benzylidenemalononitriles, SAR studies have been conducted to understand their inhibitory activity against protein tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and its homolog HER-2. nih.gov

These studies have shown that substitutions on the benzylidene ring system can significantly impact the potency and selectivity of these inhibitors. nih.gov For example, the introduction of S-aryl substituents at the 5-position of the benzylidene ring in some tyrphostins led to potent inhibition of both EGFR and HER-2 kinases. nih.gov Interestingly, certain substitutions resulted in a significant selectivity towards the HER-2 kinase domain, demonstrating that subtle structural changes can fine-tune the ligand-target complementarity. nih.gov

The general findings from SAR studies on 4-anilinoquinazolines, another class of EGFR inhibitors, have highlighted the importance of small lipophilic, electron-withdrawing groups on the phenyl ring for enhanced potency. researchgate.net While not directly malononitrile compounds, these studies on kinase inhibitors provide a framework for understanding the types of interactions that likely govern the binding of Malononitrile, (5-nitrovanillylidene)-, given the presence of a nitro group (an electron-withdrawing group) on its vanillylidene moiety.

The antiproliferative activity of these compounds is often attributed to the inhibition of mitogenic signaling pathways downstream of the growth factor receptor kinases. nih.gov This underscores the importance of achieving a high degree of complementarity with the ATP-binding site of these enzymes to effectively block their function.

The data from these mechanistic and theoretical investigations are critical for the rational design of more potent and selective inhibitors based on the malononitrile scaffold.

Therefore, it is not possible to provide an article on the following topics as requested:

Catalytic Roles and Coordination Chemistry Research

Mechanistic Studies of Catalytic Cycles Involving the Compound

There is no published research available to populate the sections and subsections outlined in the user's request. Broader searches on related compounds, such as other benzylidenemalononitrile (B1330407) derivatives or nitro-substituted compounds, did not yield any specific information that could be extrapolated to "Malononitrile, (5-nitrovanillylidene)-" without violating the strict adherence to the specified subject matter.

Future Directions and Emerging Research Areas

Advanced Rational Design Strategies for Enhanced Functionality

Rational design, a cornerstone of modern chemistry, involves the deliberate modification of a molecule's structure to achieve or enhance specific properties. For Malononitrile (B47326), (5-nitrovanillylidene)-, which belongs to the donor-π-acceptor (D-π-A) class of compounds, this approach offers a systematic way to tune its electronic and photophysical characteristics. nih.govresearchgate.net The structure consists of an electron-donating hydroxy-methoxyphenyl group (derived from vanillin), a π-conjugated bridge, and a potent electron-accepting malononitrile group. nih.gov The presence of a strong electron-withdrawing nitro group further modulates its properties.

Future design strategies will likely focus on systematic modifications of these three core components:

The Donor Group: The vanillylidene moiety's electron-donating strength can be fine-tuned. For instance, replacing the methoxy (B1213986) group (-OCH3) with longer alkoxy chains could improve solubility in organic media for device fabrication, while substituting the hydroxyl group (-OH) could alter intermolecular interactions like hydrogen bonding.

The π-Conjugated Bridge: Extending the π-system between the donor and acceptor groups is a proven strategy for altering the optical properties of D-π-A materials. mdpi.com Introducing moieties like thiophene (B33073) or benzo[c] nih.govrsc.orgnih.govthiadiazole into the bridge can red-shift the absorption spectra and reduce the energy band-gap of the molecule. mdpi.com

The Acceptor Group: While the dicyanovinyl (malononitrile) group is a powerful electron acceptor, exploring alternative or augmented acceptor systems could unlock new functionalities. nih.gov

The goal of these modifications is to establish clear structure-activity relationships (SAR). nih.govsemanticscholar.org By correlating specific structural changes with outcomes like absorption maxima, fluorescence quantum yields, or electrochemical potentials, researchers can build a predictive framework for designing next-generation materials. nih.govresearchgate.net

Structural ModificationTarget ComponentPredicted Impact on FunctionalityPotential Application Area
Alkylation of hydroxyl groupDonorIncreased solubility in non-polar solvents, reduced hydrogen bondingOrganic electronics, solution-processed films
Introduction of a thiophene unitπ-BridgeRed-shifted absorption, smaller HOMO-LUMO gapPhotovoltaics, near-infrared sensing
Replacement of nitro group with other electron-withdrawing groupsDonor RingFine-tuning of LUMO energy level and redox potentialElectron transport materials, catalysis
Bioisosteric replacement of malononitrileAcceptorAltered electron affinity and biological interaction profileMedicinal chemistry, probe design

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Predictive Modeling: Supervised ML models, such as random forests or support vector machines, can be trained on datasets of similar compounds to predict key properties. nih.govnih.gov By feeding the model molecular descriptors (computational representations of a molecule's structure), it can learn to predict endpoints like absorption spectra, energy levels (HOMO/LUMO), solubility, and even potential biological activities. nih.govresearchgate.net This in silico screening allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. researchgate.net

De Novo Design: Generative AI models, including generative adversarial networks (GANs) or variational autoencoders (VAEs), can go a step further by designing entirely new molecules. mdpi.com Trained on the underlying rules of chemical structures and bonding, these models can generate novel analogues of Malononitrile, (5-nitrovanillylidene)- that are optimized for a specific property, such as a targeted absorption wavelength or a high nonlinear optical response. lifechemicals.com

Synthesis Planning: A significant challenge in creating new molecules is determining a viable synthetic route. AI-powered retrosynthesis tools can analyze a target structure and propose a step-by-step reaction pathway, leveraging a vast database of known chemical reactions. nih.gov This can help overcome synthetic challenges and improve the accessibility of novel, AI-designed compounds.

AI/ML ApplicationMethodologyObjective for Malononitrile, (5-nitrovanillylidene)-Expected Outcome
Property PredictionQSAR, Deep Neural NetworksPredict HOMO/LUMO levels, band gap, solubilityRapid screening of virtual derivatives for optoelectronic suitability
Generative DesignGANs, VAEsGenerate novel analogues with enhanced charge-transfer propertiesDiscovery of new D-π-A systems with superior performance
Retrosynthesis PredictionTransformer-based modelsPropose efficient synthesis routes for novel, generated analoguesIncreased synthetic feasibility of computationally designed molecules
Materials InformaticsClustering, Dimensionality ReductionIdentify key structural features that govern performance in devicesData-driven insights for future rational design strategies

Sustainable Synthesis and Circular Economy Considerations

The chemical industry is increasingly shifting towards greener manufacturing processes and circular economic models to minimize environmental impact. dkshdiscover.com Future research on Malononitrile, (5-nitrovanillylidene)- will undoubtedly be influenced by these principles.

Sustainable Synthesis: The primary route to this compound is the Knoevenagel condensation of 5-nitrovanillin (B156571) and malononitrile. acs.org Green chemistry principles can be applied to make this process more sustainable. Research is focused on replacing traditional volatile organic solvents with greener alternatives like water or ethanol (B145695). researchgate.netuni-regensburg.de Furthermore, the development of reusable, heterogeneous catalysts can simplify product purification and reduce waste. nih.govrsc.org Energy-efficient synthesis methods, such as those using microwave irradiation or ultrasound, can shorten reaction times and lower energy consumption. acs.orgnih.gov Light-driven, photocatalytic methods also represent a promising sustainable alternative. researchgate.netuni-regensburg.de

Circular Economy: A circular economy aims to eliminate waste by keeping materials in use for as long as possible. hbm4eu.eu For a specialty chemical like Malononitrile, (5-nitrovanillylidene)-, this involves considering its entire lifecycle. psecommunity.orgresearchgate.net Key research areas include:

Design for Degradability: Can the molecule be designed to break down into non-toxic components at the end of its useful life? The aromatic ring and nitro group can make biodegradation challenging, presenting a research opportunity for developing biocatalytic degradation pathways. nih.govnih.govmdpi.com

Recycling and Recovery: Developing methods to recover the compound from end-of-life products (e.g., electronic devices) is crucial. This could involve selective dissolution or chemical recycling processes that break the molecule down into valuable precursors, like 5-nitrovanillin, which can be reused.

Lifecycle Assessment (LCA): A comprehensive LCA can quantify the environmental impact of the compound from production to disposal, identifying hotspots where sustainability can be improved. psecommunity.org

Green Chemistry PrincipleApplication to SynthesisBenefit
Use of Safer SolventsPerforming Knoevenagel condensation in water or ethanolReduces use of hazardous organic solvents
CatalysisEmploying reusable solid catalysts (e.g., functionalized nanoparticles)Minimizes catalyst waste and simplifies purification
Energy EfficiencyUtilizing microwave or ultrasonic irradiationDecreases reaction times and energy input
Use of Renewable FeedstocksSourcing vanillin (B372448) from lignin, a biomass byproductReduces reliance on petrochemical feedstocks

Exploration of Interdisciplinary Applications Beyond Current Scopes

The unique electronic structure of Malononitrile, (5-nitrovanillylidene)- makes it a candidate for a range of applications, particularly in materials science. While its properties suggest immediate use in areas like organic electronics, future research will likely push its boundaries into novel, interdisciplinary fields.

Advanced Materials: The strong intramolecular charge transfer characteristic of this D-π-A molecule is highly desirable for nonlinear optical (NLO) materials, which have applications in telecommunications and optical computing. Its derivatives could be incorporated into polymers or crystals to create materials whose refractive index or light absorption changes with the intensity of incident light.

Sensors and Probes: The photophysical properties (color and fluorescence) of D-π-A compounds are often sensitive to their local environment. researchgate.net This sensitivity could be exploited to develop chemical sensors. For instance, the binding of a specific ion or molecule to the hydroxyl group could trigger a detectable color change, forming the basis of a colorimetric sensor for environmental or biological monitoring.

Information Storage: Research has shown that organic molecules with D-A structures can exhibit resistive switching behavior, a key property for non-volatile memory devices. rsc.org Molecules like Malononitrile, (5-nitrovanillylidene)- could be used as the active layer in "write-once-read-many" (WORM) memory, offering potential for low-cost, high-density data storage. rsc.org

Energy Conversion: Small organic molecules with D-π-A structures are actively being investigated as components in organic photovoltaic solar cells (OPVSCs). mdpi.comsciforum.net They can function as dyes or non-fullerene acceptors. Future research could optimize the absorption spectrum of Malononitrile, (5-nitrovanillylidene)- to better match the solar spectrum, thereby improving the efficiency of energy conversion. mdpi.com

The exploration of these diverse applications requires collaboration between chemists, physicists, materials scientists, and engineers, highlighting the interdisciplinary future of advanced molecular materials.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (5-nitrovanillylidene)malononitrile in laboratory settings?

  • Methodological Answer : Prioritize respiratory protection (e.g., NIOSH-approved respirators for organic vapors), chemical-resistant gloves (nitrile or neoprene), and eye protection (goggles or face shields). Store in a cool, dry, well-ventilated area away from oxidizing agents. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention .
  • Data Reference : GHS classification includes acute oral toxicity (Category 4), skin corrosion (Category 1B), and severe eye irritation (Category 1) .

Q. How can researchers optimize the synthesis of (5-nitrovanillylidene)malononitrile via Knoevenagel condensation?

  • Methodological Answer : Use malononitrile and 5-nitrovanillin in a polar aprotic solvent (e.g., ethanol or acetonitrile) with a catalytic base (e.g., piperidine or KF/alumina). Monitor reaction progress via TLC or HPLC. Orthogonal experimental design (e.g., varying molar ratios, temperature, and catalyst loading) can optimize yields .
  • Key Parameters : Typical yields exceed 85% under reflux conditions (80–100°C, 4–6 hours). Characterize products via melting point (predicted range: 190–200°C) and FTIR (C≡N stretch at ~2200 cm⁻¹) .

Q. What analytical techniques are critical for confirming the purity of (5-nitrovanillylidene)malononitrile?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (¹H/¹³C NMR, UV-Vis). For HPLC, use a C18 column with acetonitrile/water (70:30) mobile phase. Quantify impurities via integration of chromatographic peaks .
  • Validation : Cross-reference with X-ray crystallography for solid-state structure validation and DSC for thermal stability analysis (decomposition >250°C) .

Advanced Research Questions

Q. How does solvent polarity influence the mechanochemical synthesis of (5-nitrovanillylidene)malononitrile derivatives?

  • Methodological Answer : Solvent-free ball-milling methods (e.g., planetary mills) reduce side reactions and enhance reaction efficiency. Polar solvents (e.g., DMF) stabilize intermediates in Knoevenagel condensations, while nonpolar solvents favor crystalline product formation. Monitor intermediate phases via in situ Raman spectroscopy .
  • Case Study : Catalyst-free reactions in vibrational mills achieved 95% conversion to 2-(4-nitrobenzylidene)malononitrile within 2 hours .

Q. What computational models explain the tautomeric stability of malononitrile derivatives?

  • Methodological Answer : Use DFT calculations (e.g., B3LYP/6-311+G(d)) to evaluate tautomer stability. Compare bond lengths (e.g., C2–N1) with crystallographic data to identify hydrogen-bonding effects in the solid state. Solvent polarity effects can be modeled via COSMO-RS .
  • Findings : Tautomer stability follows malononitrile > cyanoacetate > ketone due to electron-withdrawing effects .

Q. How can researchers mitigate delayed toxicity risks associated with malononitrile derivatives?

  • Methodological Answer : Implement prolonged post-exposure monitoring (≥24 hours) due to delayed cyanide release from hepatic metabolism. Use Prussian blue or hydroxocobalamin for cyanide detoxification in acute cases. Validate safety protocols via in vitro hepatocyte assays .
  • Toxicokinetics : LD₅₀ (oral, rat) for malononitrile is 14 mg/kg; symptoms (e.g., tremors, respiratory distress) manifest 2–4 hours post-exposure .

Q. What interdisciplinary applications exist for chiral β-malononitrile derivatives?

  • Methodological Answer : Combine photoenzymatic synthesis (e.g., Knoevenagel condensation followed by asymmetric reductase catalysis) to produce enantiopure derivatives. Applications include agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., kinase inhibitors) .
  • Case Study : One-pot photoenzymatic synthesis achieved >90% enantiomeric excess (ee) under mild conditions (pH 7, 25°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.